2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid
CAS No.: 115706-39-3
Cat. No.: VC20842621
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115706-39-3 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) |
| Standard InChI Key | NXTIVKFWBOWRDP-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 |
| Canonical SMILES | CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid is an organic compound containing a benzazepin core structure with a propanoic acid substituent. Based on structural analysis and comparison with similar compounds, it has a molecular formula of C13H15NO3 and a calculated molecular weight of approximately 233.27 g/mol. The compound belongs to the larger family of benzazepines, which are seven-membered heterocyclic compounds containing a nitrogen atom fused with a benzene ring.
Structural Features
The structure of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid consists of several key components:
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A benzazepin core structure featuring:
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A seven-membered azepine ring containing one nitrogen atom
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A fused benzene ring forming the bicyclic benzazepin system
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A carbonyl group at position 2, creating a lactam (cyclic amide) functionality
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A propanoic acid moiety (CH3-CH-COOH) attached to the nitrogen atom at position 1
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A stereogenic center at the alpha-carbon of the propanoic acid group, indicating the possibility of two stereoisomers (R and S configurations)
This structure is related to but distinct from 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, which has been documented in chemical databases and contains a simpler acetic acid substituent instead of the propanoic acid group .
Physicochemical Properties
Physical Properties
While specific experimental data for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid is limited in the available literature, its physicochemical properties can be estimated based on structural features and comparison with related compounds:
Chemical Reactivity
The compound possesses several reactive functional groups that influence its chemical behavior:
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The carboxylic acid group can participate in:
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Esterification reactions with alcohols
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Amide formation with amines
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Salt formation with bases
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Decarboxylation under certain conditions
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The lactam functionality (cyclic amide) exhibits:
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Reduced susceptibility to hydrolysis compared to linear amides
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Potential for ring opening under harsh conditions
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Ability to act as a hydrogen bond acceptor
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The benzene ring can undergo typical aromatic substitution reactions, although with reduced reactivity due to the fused ring system.
Structure Comparison with Similar Compounds
Structural Homologues
A comparative analysis with structurally related benzazepin derivatives provides insights into the unique features of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid:
The target compound differs from 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid primarily by the presence of an additional methyl group in the side chain, converting the acetic acid moiety to a propanoic acid group. This modification introduces a chiral center and increases the lipophilicity of the molecule.
Structure-Property Relationships
The structural features of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid contribute to its properties in several ways:
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The benzazepin core provides rigidity and a specific three-dimensional shape that may influence receptor binding and biological activity.
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The propanoic acid side chain:
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Increases lipophilicity compared to the acetic acid analogue
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Introduces stereochemistry, potentially affecting biological recognition
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Provides a carboxylic acid function for additional interactions with biological targets
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The lactam carbonyl group serves as a hydrogen bond acceptor in potential protein interactions.
Synthetic Approaches
N-Alkylation Strategy
Starting with a preformed 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, N-alkylation with an appropriate propanoic acid derivative (such as 2-bromopropanoic acid or its ester) could yield the target compound. This approach would be similar to methods used for synthesizing N-substituted benzazepines.
Ring Closure Approach
This strategy would involve:
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Preparation of an appropriately substituted 2-phenylethylamine derivative
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Introduction of the propanoic acid functionality at the nitrogen
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Cyclization to form the seven-membered lactam ring
Modification of Existing Analogues
Starting with the structurally similar 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid , alpha-methylation could potentially yield the target propanoic acid derivative.
Synthetic Challenges
Several challenges might be encountered in the synthesis of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid:
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Stereoselectivity: The propanoic acid side chain contains a stereogenic center, potentially requiring stereoselective synthesis methods or separation of stereoisomers.
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Regioselectivity: During N-alkylation, ensuring reaction occurs selectively at the desired nitrogen position.
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Purification: Separation of the target compound from reaction byproducts and starting materials.
Analytical Characterization
Spectroscopic Profile
Expected spectroscopic characteristics for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted key signals):
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Aromatic protons: δ 7.0-7.8 ppm (multiplet)
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Methine proton (CH at chiral center): δ 4.2-4.6 ppm (quartet)
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Methylene protons (ring CH₂ groups): δ 1.8-3.5 ppm (multiple signals)
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Methyl protons: δ 1.2-1.6 ppm (doublet)
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Carboxylic acid proton: δ 10.5-12.5 ppm (broad singlet)
¹³C NMR (predicted key signals):
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Carboxylic acid carbonyl: δ 175-178 ppm
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Lactam carbonyl: δ 170-173 ppm
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Aromatic carbons: δ 120-140 ppm
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Methine carbon (chiral center): δ 50-55 ppm
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Methylene carbons (ring): δ 25-40 ppm
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Methyl carbon: δ 14-18 ppm
Infrared (IR) Spectroscopy
Key expected absorptions:
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O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)
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C=O stretching (carboxylic acid): 1700-1725 cm⁻¹
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C=O stretching (lactam): 1630-1660 cm⁻¹
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Aromatic C=C stretching: 1450-1600 cm⁻¹
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C-N stretching: 1200-1350 cm⁻¹
Mass Spectrometry
Characteristic fragmentation pattern would likely include:
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Molecular ion peak at m/z 233
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Fragment ions resulting from loss of CO₂ (m/z 189)
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Fragments from cleavage at various positions of the ring system
Chromatographic Analysis
Appropriate chromatographic methods for analyzing 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid would include:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase C18 column
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Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
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Detection: UV absorption at 230-280 nm
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Thin-Layer Chromatography (TLC):
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Stationary phase: Silica gel
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Mobile phase: Ethyl acetate/hexane (1:1) or dichloromethane/methanol (9:1)
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Visualization: UV light (254 nm) or ninhydrin stain
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Future Research Directions
Research Gaps
Current knowledge gaps regarding 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid include:
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Lack of efficient, stereoselective synthetic methodologies
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Limited data on physical and chemical properties
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Incomplete understanding of biological activity profile
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Absence of crystal structure data for detailed conformational analysis
Promising Research Areas
Future research on 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid might focus on:
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Development of novel, stereoselective synthetic routes
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Comprehensive characterization of physicochemical properties
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Screening for biological activities across various therapeutic targets
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Exploration of structure-activity relationships through synthesis of analogues
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Investigation of potential applications in drug discovery programs
The study of this compound could contribute significantly to expanding the chemical space of benzazepin derivatives, potentially leading to the identification of novel bioactive compounds with therapeutic applications.
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